molecular formula C20H24N4O6S2 B2786468 Ethyl 4-((4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-43-8

Ethyl 4-((4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2786468
CAS No.: 361174-43-8
M. Wt: 480.55
InChI Key: PHWLVKIVOFMIIG-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a piperazine-derived small molecule featuring a sulfonamide-linked phenylcarbamoyl group and a 5-acetyl-4-methylthiazole substituent. Its structural complexity arises from the integration of a piperazine ring (functionalized with an ethyl carboxylate), a sulfonyl-bridged phenyl group, and a thiazole-based carboxamide moiety. This compound shares design principles with protease inhibitors, kinase-targeting agents, and other therapeutics leveraging heterocyclic scaffolds for bioactivity.

Properties

IUPAC Name

ethyl 4-[4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S2/c1-4-30-20(27)23-9-11-24(12-10-23)32(28,29)16-7-5-15(6-8-16)18(26)22-19-21-13(2)17(31-19)14(3)25/h5-8H,4,9-12H2,1-3H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWLVKIVOFMIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a thiazole moiety, which is known for its diverse biological activities. The presence of a piperazine ring and a sulfonamide group further enhances its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, with studies reporting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Anticancer Properties
Thiazole compounds have been explored for their anticancer potential. In vitro studies demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its effects is likely multifaceted:

1. Enzyme Inhibition
Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways associated with inflammation and cancer progression, such as fatty acid amide hydrolase (FAAH) . This inhibition can lead to increased levels of endogenous cannabinoids, which may contribute to both analgesic and anti-inflammatory effects.

2. Modulation of Signaling Pathways
The compound may modulate various signaling pathways, including those related to apoptosis and cell proliferation. For instance, it might affect pathways involving NF-kB and MAPK, which are crucial in cancer cell survival and inflammation .

Case Studies

Several studies have highlighted the biological effects of thiazole-containing compounds:

Case Study 1: Antimicrobial Activity
A study demonstrated that a thiazole derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL, indicating strong potential as an antimicrobial agent .

Case Study 2: Anticancer Activity
In another investigation, a structurally similar thiazole compound was found to induce apoptosis in human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as a chemotherapeutic agent .

Case Study 3: Anti-inflammatory Effects
A recent study assessed the anti-inflammatory effects of a related thiazole derivative in a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling by approximately 50% compared to the control group, suggesting effective anti-inflammatory properties .

Scientific Research Applications

Pharmacological Applications

Ethyl 4-((4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has been investigated for its pharmacological properties, particularly in the context of anti-cancer and anti-inflammatory therapies.

Anti-Cancer Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant anti-cancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the thiazole ring in the structure of this compound suggests potential for similar activities, making it a candidate for further research in oncology .

Anti-Inflammatory Properties

Thiazole-containing compounds are also known for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and pathways, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Mechanistic Insights

The mechanism of action for compounds like this compound often involves modulation of specific biological pathways:

Enzyme Inhibition

Research has shown that certain thiazole derivatives can inhibit enzymes involved in tumor growth and inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). This inhibition can lead to reduced levels of inflammatory mediators and tumor-promoting factors in biological systems .

Interaction with Receptors

The compound may also interact with various receptors involved in signaling pathways that regulate cell growth and immune responses. Understanding these interactions is crucial for elucidating its therapeutic potential .

Case Studies and Research Findings

Several studies have documented the effects of thiazole derivatives similar to this compound:

StudyFindings
MDPI Review (2022)Demonstrated strong anticonvulsant action in thiazole derivatives, indicating potential neuroprotective effects .
PMC ArticleExplored the structure-function relationship of thiazole compounds, emphasizing their role as enzyme inhibitors, particularly in cancer therapy .
ResearchGate PublicationDiscussed cyclic nucleotide phosphodiesterases as drug targets, highlighting the relevance of thiazole compounds in modulating these pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural similarities to the target molecule, differing primarily in their heterocyclic substituents, sulfonamide linkages, or piperazine modifications. Key comparisons are summarized below:

Ethyl 4-[(4-{[(2E)-6-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate (RN: 681233-96-5)

  • Structural Differences : Replaces the 5-acetyl-4-methylthiazole with a 6-methoxy-3-methylbenzothiazole group. The benzothiazole is fused to a benzene ring, enhancing aromaticity and steric bulk compared to the simpler thiazole in the target compound.
  • Synthesis : Likely synthesized via coupling of a sulfonyl chloride intermediate with a benzothiazole carboxamide precursor, analogous to methods in for tert-butyl piperazine derivatives .
  • Implications : The benzothiazole moiety may improve binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors (e.g., ) .

Ethyl 4-({4-[(3-cyano-2-thienyl)carbamoyl]phenyl}sulfonyl)-1-piperazinecarboxylate (CAS: 865545-95-5)

  • Structural Differences: Substitutes the thiazole with a 3-cyano-2-thienyl group. The thiophene ring introduces sulfur-based electronic effects distinct from the thiazole’s nitrogen-sulfur system.
  • Molecular Weight : 448.512 g/mol (calculated from C₁₉H₂₀N₄O₅S₂) .
  • Synthetic Route : Likely involves condensation of a thiophene carboxamide with a sulfonylated piperazine intermediate, similar to ’s protocols for pyrazole derivatives .

Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

  • Structural Differences: Incorporates a tetrahydrothieno[2,3-c]pyridine scaffold instead of the thiazole.
  • Applications: Derivatives of tetrahydrothieno pyridines are explored in antibacterial and kinase inhibitor research (e.g., ) .

Ethyl 4-{2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl}piperazine-1-carboxylate

  • Structural Differences : Replaces the thiazole carboxamide with a 1,3,4-oxadiazole-sulfanylacetyl group. The oxadiazole enhances metabolic stability and π-π stacking interactions.
  • Synthetic Strategy : Oxadiazole formation via cyclization of thiosemicarbazides, as described in for thiazolylhydrazones .

Comparative Data Table

Compound Heterocyclic Group Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound 5-Acetyl-4-methylthiazole ~497.55 (estimated) Thiazole carboxamide, sulfonyl linker Enzyme inhibition, proteolysis
RN: 681233-96-5 6-Methoxy-3-methylbenzothiazole ~535.59 (estimated) Fused benzothiazole, enhanced bulk Kinase inhibition
CAS: 865545-95-5 3-Cyano-2-thienyl 448.512 Thiophene, cyano group Antimicrobial agents
Tetrahydrothieno[2,3-c]pyridine ~550.62 (with HCl) Bicyclic thienopyridine Antibacterial research
5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole ~461.50 Oxadiazole, sulfanylacetyl Metabolic stability enhancement

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Monitor reaction parameters (temperature, solvent polarity, and reaction time) at each step, as small variations can significantly impact intermediate stability and final product yield .
  • Use continuous flow reactors for exothermic or highly reactive steps to enhance reproducibility and scalability .
  • Employ High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to track reaction progress and isolate intermediates .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^{1}H and 13^{13}C NMR to verify the presence of key functional groups (e.g., acetyl, piperazine, sulfonyl) and stereochemistry .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfonyl group orientation) using SHELX programs for crystallographic refinement .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes relevant to inflammation or cancer (e.g., cyclooxygenase-2 or kinases) using fluorometric or colorimetric substrates .
  • Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics and affinity .
  • Metabolite Profiling : Identify potential off-target interactions or metabolic degradation pathways via LC-MS/MS .
  • Structural Dynamics Analysis : Apply molecular dynamics simulations to assess conformational flexibility in solution vs. crystal states .

Q. What strategies can mitigate poor aqueous solubility during in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility while retaining activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Methodological Answer:

  • Fragment-Based Screening : Replace the thiazole ring with bioisosteres (e.g., oxadiazole) to evaluate effects on target binding .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic interactions using software like Schrödinger to prioritize derivatives .
  • Synthetic Libraries : Generate analogs with systematic modifications (e.g., substituents on the phenyl ring) and test in high-throughput assays .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in crystallographic data refinement?

Methodological Answer:

  • Multi-Software Validation : Cross-validate refinement results using SHELXL (for small molecules) and PHENIX (for macromolecular interactions) .
  • Twinned Data Handling : Apply the Hooft parameter or R-factor ratio tests to detect and correct for crystal twinning .

Q. What statistical approaches are recommended for analyzing dose-response data from heterogeneous assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50_{50} and Hill slope .
  • Robust Outlier Detection : Use Grubbs’ test or iterative sigma-clipping to exclude anomalous data points .

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